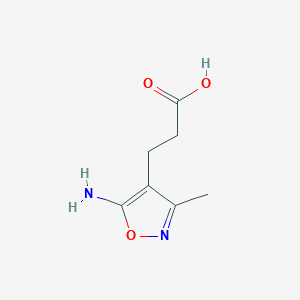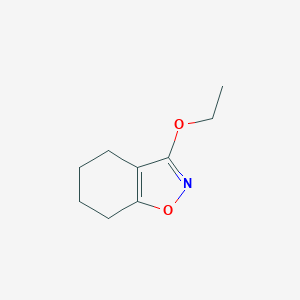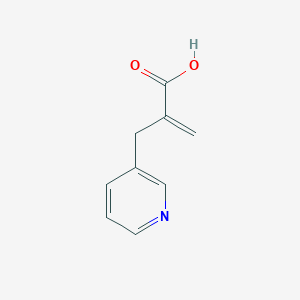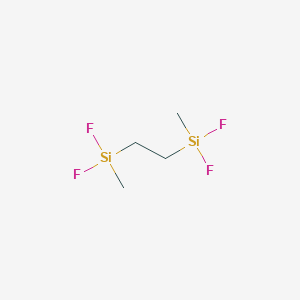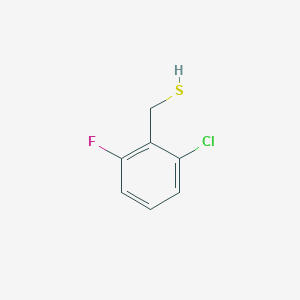
4-Chloro-7-methoxyquinazolin-6-yl acetate hydrochloride
Descripción general
Descripción
4-Chloro-7-methoxyquinazolin-6-yl acetate hydrochloride (4-Cl-7-MeOQA-HCl) is a compound belonging to the quinazolinone class of compounds. It is a synthetic compound that has been used in a variety of scientific studies, such as in the synthesis of other compounds and in the study of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Antimalarial and Antimicrobial Properties
- Chloroquine and its derivatives, including related quinoline compounds, have been studied extensively for their antimalarial effects. The repurposing of chloroquine-based compounds for various infectious and non-infectious diseases highlights the chemical's versatile biological activities. Research has explored novel compounds based on the chloroquine scaffold, investigating their potential therapeutic applications beyond malaria, including antimicrobial and antiviral effects (Njaria et al., 2015).
Autoimmune Disorders
- Chloroquine and hydroxychloroquine, which are related to the quinoline family, have been used as immunosuppressive drugs to manage autoimmune disorders such as systemic lupus erythematosus and rheumatoid arthritis. Their efficacy in reducing disease progression and the dosage of corticosteroids has been documented, demonstrating their clinical utility in modifying the course of autoimmune diseases (Taherian et al., 2013).
Cancer Therapy
- Efforts to repurpose chloroquine-containing compounds in cancer therapy have focused on understanding the biochemical properties of these antimalarials and their impact on cancer cell proliferation. The development of 4-amino-7-chloroquinoline as a synergistic partner in anticancer combination chemotherapy represents an innovative approach to leveraging the antimalarial's pharmacological actions for cancer treatment (Njaria et al., 2015).
Antioxidant Activity
- The antioxidant properties of chloroquine and its analogs have been explored in various studies, revealing their potential in reducing oxidative stress and preventing cellular damage. This aspect of chloroquine-related compounds underscores the broad spectrum of biological activities that these molecules possess, beyond their antimalarial action (Munteanu & Apetrei, 2021).
Propiedades
IUPAC Name |
(4-chloro-7-methoxyquinazolin-6-yl) acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O3.ClH/c1-6(15)17-10-3-7-8(4-9(10)16-2)13-5-14-11(7)12;/h3-5H,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSYIUUXIRMLRQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C2C(=C1)C(=NC=N2)Cl)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90621627 | |
| Record name | 4-Chloro-7-methoxyquinazolin-6-yl acetate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90621627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
179688-54-1 | |
| Record name | 4-Chloro-7-methoxyquinazolin-6-yl acetate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90621627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Hydroxy-8-iodoindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B70816.png)
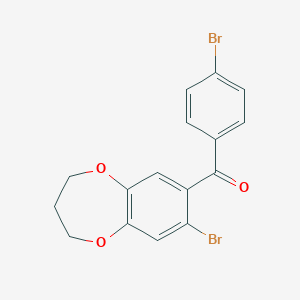
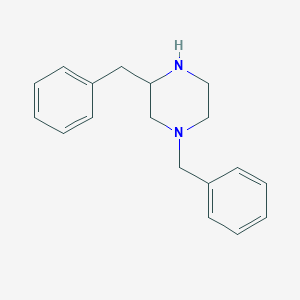
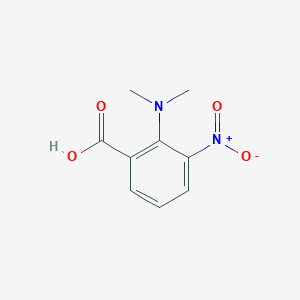

![3-Oxatricyclo[4.1.0.02,4]heptane,2-methyl-6-(1-methylethyl)-,[1S-(1alpha,2bta,4bta,6alpha)]-(9CI)](/img/structure/B70828.png)


